molecular formula C11H21NO5 B558258 Boc-L-6-hydroxynorleucine CAS No. 77611-37-1

Boc-L-6-hydroxynorleucine

Cat. No. B558258
CAS RN: 77611-37-1
M. Wt: 247,29 g/mole
InChI Key: BRFDKSWARKFUGQ-QMMMGPOBSA-N
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Description

Boc-L-6-hydroxynorleucine, also known as Boc-Nle (6-OH), is used as a starting material in organic synthesis and is also incorporated into peptides .


Synthesis Analysis

Another method involves the asymmetric synthesis of L-6-hydroxynorleucine from 2-keto-6-hydroxyhexanoic acid using a branched-chain aminotransferase .


Molecular Structure Analysis

The molecular formula of Boc-L-6-hydroxynorleucine is C11H21NO5 . The IUPAC name is (2S)-6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid .


Physical And Chemical Properties Analysis

Boc-L-6-hydroxynorleucine has a molecular weight of 247.29 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 8 . The exact mass is 247.14197277 g/mol .

Scientific Research Applications

  • Polymer Synthesis and Drug Delivery Applications : Boc-L-leucine and similar amino acids have been used in the synthesis of chiral polymers, which show pH-responsive behavior. These cationic polymers are considered promising for drug delivery applications due to their ability to self-assemble into highly ordered structures (Bauri et al., 2013).

  • Chemical Intermediate for Biologically Active Molecules : 6-Hydroxynorleucine serves as a versatile chemical intermediate in the synthesis of numerous biologically active molecules. An efficient strategy for its synthesis from l-lysine has been reported, suggesting potential impacts on a wide field of biochemical research (McCarthy et al., 2016).

  • Enzymatic Synthesis for Vasopeptidase Inhibitor Production : L-6-Hydroxynorleucine, a key chiral intermediate, was prepared using glutamate dehydrogenase for synthesizing a vasopeptidase inhibitor. This method achieved high yield and optical purity, demonstrating its potential in pharmaceutical synthesis (Hanson et al., 1999).

  • Marker of Protein Carbonyl Oxidation in Aging Skin : In studies of aging human skin, 6-hydroxynorleucine was used as a marker to measure protein oxidation. This study revealed significant insights into the biochemical changes occurring in human skin with age and in conditions like diabetes and renal failure (Sell et al., 2007).

  • Inhibitors of Serine Proteases : Boc-amino acid derivatives have been utilized in the development of peptide analogues as inhibitors of serine proteases. These studies contribute to understanding enzyme-inhibitor interactions and designing new therapeutic agents (Sampson & Bartlett, 1991).

  • Synthesis of Chiral α-hydroxy γ-amino and α-hydroxy β-amino Acids : Boc-l-leucine was used in the stereoselective reduction of acetylenic ketones, contributing to the synthesis of protected β-hydroxy γ-amino and α-hydroxy β-amino acids. This research aids in the development of novel compounds for pharmaceutical applications (Alemany et al., 1999).

Safety And Hazards

When handling Boc-L-6-hydroxynorleucine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(2S)-6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12-8(9(14)15)6-4-5-7-13/h8,13H,4-7H2,1-3H3,(H,12,16)(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFDKSWARKFUGQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463788
Record name BOC-L-6-HYDROXYNORLEUCINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-6-hydroxynorleucine

CAS RN

77611-37-1
Record name BOC-L-6-HYDROXYNORLEUCINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
NS MacArthur, CE Jakobsche - Organic Preparations and …, 2017 - Taylor & Francis
… Despite the wide range of approaches explored for synthesizing this target, it remains surprisingly expensive to purchase; Sigma Aldrich, for example, sells Boc-L-6-hydroxynorleucine …
Number of citations: 3 www.tandfonline.com
BG McCarthy, NS MacArthur, CE Jakobsche - Tetrahedron Letters, 2016 - Elsevier
… Sigma Aldrich catalogue number CDS004287-100MG is $50 for 100 mg Boc-l-6-hydroxynorleucine. No other sizes or hydroxynorleucine products are available from this company. Data …
Number of citations: 1 www.sciencedirect.com
H Sun, L Liu, J Lu, S Qiu, CY Yang, H Yi… - Bioorganic & medicinal …, 2010 - Elsevier
… salts with N-Boc-l-6-hydroxynorleucine yielded compounds 6a and 6b. Condensation of l-proline benzyl ester hydrochloride (7) with N-Boc-l-6-hydroxynorleucine afforded amide 8. …
Number of citations: 49 www.sciencedirect.com
J Chen, Z Nikolovska-Coleska, CY Yang… - Bioorganic & medicinal …, 2007 - Elsevier
… Boc-l-6-hydroxynorleucine (3) was condensed with O-t-butyl-l-threonine methyl ester (4) to afford compound 5. Compound 5 was treated with methanesulfonyl chloride to give the …
Number of citations: 72 www.sciencedirect.com
Y Liang, R Fang, Q Rao - Molecules, 2022 - mdpi.com
… Compound 60, produced by condensation of Boc-L-6-hydroxynorleucine 58 with Ot-butyl-L-threonine methyl ester 59, was successively treated with methanesulfonyl chloride, sodium …
Number of citations: 8 www.mdpi.com

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